

# Isododecanol: A Technical Guide to Commercial Sources, Purity, and Analysis

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## Compound of Interest

Compound Name: *Isododecanol*

Cat. No.: *B1623501*

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For Researchers, Scientists, and Drug Development Professionals

**Isododecanol**, a branched-chain fatty alcohol, is a versatile compound utilized in various scientific and industrial applications, from a precursor in chemical synthesis to a component in personal care and pharmaceutical formulations. For the research and drug development professional, understanding the landscape of commercially available **isododecanol**, including its purity grades and the analytical methods for its characterization, is critical for ensuring experimental reproducibility and meeting regulatory standards.

## Identification and Nomenclature

**Isododecanol** is a C12 alcohol. It is important to note that the term "**isododecanol**" can refer to a mixture of isomers. The specific isomer or mixture composition can vary between manufacturers. Key identifiers are crucial for sourcing the correct material.

- Chemical Name: Isododecyl alcohol; 10-Methylundecan-1-ol (a common isomer)[1]
- Synonyms: Isolauryl alcohol, Exxal 12[1][2]
- Molecular Formula: C<sub>12</sub>H<sub>26</sub>O[2][3]
- CAS Numbers: Multiple CAS numbers exist, often referring to specific isomers or common mixtures, including 25428-98-2 and 20194-45-0[1][2][4]. A C10-rich isomer mixture may be

listed under 25339-17-7[5]. Always verify the CAS number with the supplier's technical data sheet.

## Commercial Sources and Purity Grades

**Isododecanol** is available from various chemical suppliers in grades ranging from technical to high-purity. The appropriate grade depends entirely on the intended application, from initial research to cGMP (current Good Manufacturing Practice) development. Purity is often determined by Gas Chromatography (GC)[6].

For drug development, moving from a "research grade" to a "pharmaceutical grade" material involves rigorous characterization and quantification of all impurities, often to levels below 0.1% w/w[7].

Table 1: Representative Commercial Grades of **Isododecanol**

Grade Type	Typical Purity (by GC)	Common Applications	Potential Impurities
Technical Grade	≥80% - 95% <sup>[6]</sup>	Industrial applications, non-critical synthesis, cleaning formulations.	Other alcohol isomers, residual starting materials, aldehydes, shorter/longer chain alcohols.
Reagent/Lab Grade	95% - 99%	General laboratory use, chemical synthesis, analytical standards.	Minor isomeric impurities, trace water content.
High-Purity Grade	>99%	Pharmaceutical formulation excipients, reference standards, sensitive analytical applications.	Defined and quantified isomeric and non-isomeric impurities listed on Certificate of Analysis.
GMP Grade	>99% (with full CoA)	Active pharmaceutical ingredient (API) synthesis, final drug product excipients.	Full impurity profile provided, manufactured under cGMP controls.

Table 2: Selected Commercial Suppliers of Alcohols and Related Chemicals

Supplier	Example Product Line/Focus	Notes
Sigma-Aldrich (Merck)	Various grades including technical and research grades.	Often provides GC assay percentages on product pages[6].
LANXESS	Personal care and cosmetic ingredients (e.g., Purolan® line).	Focus on high-purity emollients and glycols for formulation[8].
Parchem	Specialty chemical distribution.	Lists various applications including use as a chemical intermediate[9].
CymitQuimica	Chemical supplier marketplace.	Lists products from various manufacturers with specified purities (e.g., 98%)[5].

Note: This table is not exhaustive and serves to represent the types of suppliers in the market. Researchers should always request a detailed Certificate of Analysis (CoA) for their specific lot.

## Analytical Characterization: Purity Determination

Gas Chromatography (GC) is the standard method for assessing the purity of volatile compounds like **isododecanol** and identifying impurities. A typical analysis involves a GC system equipped with a Flame Ionization Detector (FID).

## Experimental Protocol: Purity Analysis by Gas Chromatography (GC-FID)

This protocol provides a general methodology. Specific parameters must be optimized based on the available instrumentation and the specific isomeric profile of the **isododecanol** sample.

Objective: To determine the purity of an **isododecanol** sample and quantify impurities by area percent.

### 1. Instrumentation and Conditions:

- Gas Chromatograph: Agilent 8860 GC or equivalent[10].
  - Detector: Flame Ionization Detector (FID).
  - Column: A polar column, such as a DB-FATWAX UI (or similar wax-type column), is recommended for analyzing alcohols to ensure good peak shape[10]. Dimensions could be 30 m x 0.25 mm, 0.25  $\mu$ m film thickness.
  - Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
  - Temperatures:
    - Inlet: 250 °C
    - Detector: 280 °C
  - Oven Temperature Program:
    - Initial Temperature: 60 °C, hold for 2 minutes.
    - Ramp: 10 °C/min to 240 °C.
    - Hold: 5 minutes at 240 °C.
  - Injection: 1  $\mu$ L, split ratio 50:1.
2. Sample and Standard Preparation:
- Sample Dilution: Accurately weigh and dissolve ~100 mg of the **isododecanol** sample in 10 mL of a suitable solvent like Dichloromethane or Methanol.
  - Internal Standard (Optional but Recommended): For quantitative analysis beyond simple area percent, an internal standard (e.g., n-undecanol or n-tridecanol) that does not co-elute with any components in the sample should be used. A stock solution of the internal standard is added to the sample prior to dilution.
3. Analysis Procedure:

- Inject a solvent blank to ensure the system is clean.
- Inject the prepared **isododecanol** sample solution into the GC.
- Acquire the chromatogram.
- Identify the main **isododecanol** peak based on its retention time.
- Integrate all peaks in the chromatogram.

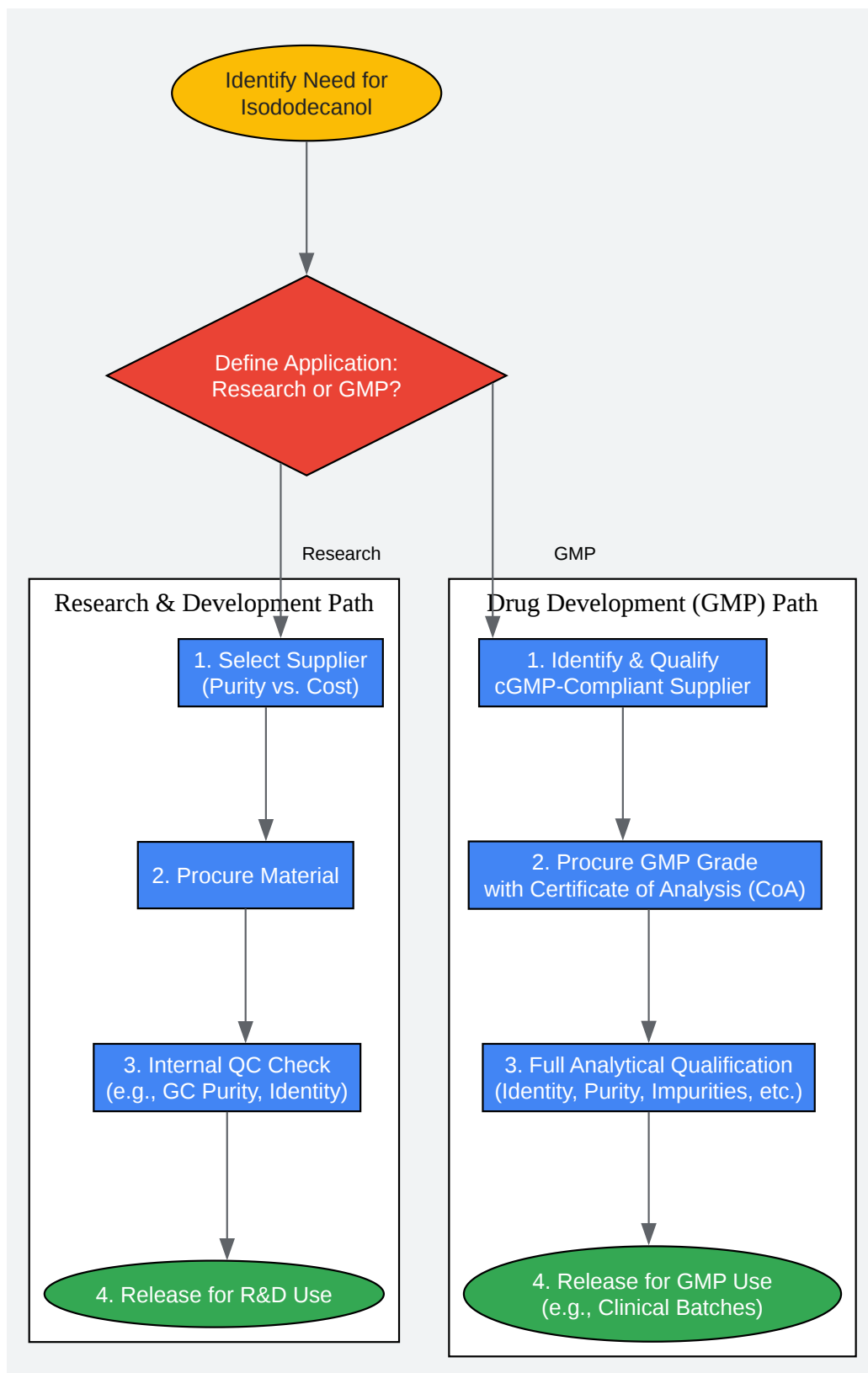
#### 4. Data Interpretation:

- Purity Calculation (Area %):
  - $\text{Purity (\%)} = (\text{Area of } \mathbf{isododecanol} \text{ Peak} / \text{Total Area of All Peaks}) \times 100$
- This method provides a relative purity. For absolute quantification, a calibration curve with a certified reference standard is necessary. Other analytical techniques like Quantitative NMR (qNMR) can also be used for absolute purity assessment[7].

Other analytical methods that can be used for the characterization of fatty alcohols and their derivatives include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), particularly after derivatization[11][12].

## Sourcing and Qualification Workflow

The process of selecting and qualifying **isododecanol** is critical, especially in a drug development context. The workflow below outlines the key decision points and steps for researchers and development professionals.



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Figure 1. Sourcing and qualification workflow for **isododecanol**.

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